N-(furan-2-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-16(19-10-15-2-1-8-24-15)11-22-6-3-13(4-7-22)17-20-21-18(25-17)14-5-9-26-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASJNLKYMIVKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.45 g/mol. The compound features a furan moiety, a thiophenyl group, and an oxadiazole ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 376.45 g/mol |
| Structural Features | Furan, Thiophene, Oxadiazole |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. Common methods include the reaction of furan derivatives with thiophenes and oxadiazoles under controlled conditions using solvents like acetic anhydride or ethanol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing oxadiazole rings often exhibit significant anticancer properties by inducing apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
Anticancer Activity
In vitro studies have demonstrated that derivatives of oxadiazole can selectively inhibit cancer cell lines such as MCF-7 (breast cancer) and SK-MEL-2 (melanoma). For instance, related compounds have shown IC50 values in the micromolar range against these cell lines . The introduction of electron-withdrawing groups has been noted to enhance the anticancer activity of these derivatives.
Other Biological Activities
Beyond anticancer effects, compounds similar to this compound have been reported to exhibit anti-inflammatory and analgesic properties. These activities are often linked to the modulation of inflammatory pathways and pain receptors .
Case Studies
- MCF-7 Cell Line Study : A study evaluated the effect of oxadiazole derivatives on MCF-7 cells, revealing that specific structural modifications could lead to increased cytotoxicity and selectivity against cancerous cells while sparing normal cells .
- Molecular Docking Studies : Molecular docking simulations indicated strong interactions between the oxadiazole derivatives and estrogen receptors, suggesting potential use as selective estrogen receptor modulators (SERMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
